molecular formula C8H9NO B147266 N-Methylbenzamide CAS No. 613-93-4

N-Methylbenzamide

Cat. No. B147266
CAS RN: 613-93-4
M. Wt: 135.16 g/mol
InChI Key: NCCHARWOCKOHIH-UHFFFAOYSA-N
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Description

N-Methylbenzamide is an amide . It is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . It is an important pesticide intermediate .


Synthesis Analysis

N-Methylbenzamide can be synthesized through several methods . One method involves the reaction of N-methoxy-N-methylbenzamide with 2, 4, 5, 6-tetra (9H-carbazol-9-yl) isophthalonitrile and LiBF4 . Another method involves the reaction of benzoic acid with (COCl)2, followed by the addition of 4-dimethylaminopyridine, dry DCM, MeNH2, and Et3N . A third method involves the reaction of 2-bromo-N-benzyl-N-methylbenzamide with n-BuNH2 .


Molecular Structure Analysis

The molecular formula of N-Methylbenzamide is C8H9NO . The molecular weight is 135.16 g/mol .


Chemical Reactions Analysis

N-Methylbenzamide, being an amide, reacts with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases (weaker than water) .


Physical And Chemical Properties Analysis

N-Methylbenzamide has a melting point of 75-80 ºC and a boiling point of 167 ºC at 11 mmHg . The density and refractive index are not available .

Scientific Research Applications

Chemical Synthesis Enhancement

Its role in enhancing the efficiency and outcomes of chemical synthesis processes highlights its importance across multiple fields, including industrial applications.

Each application mentioned leverages the unique chemical properties of N-Methylbenzamide to fulfill specific roles in scientific research and industrial processes .

Mechanism of Action

Target of Action

N-Methylbenzamide is known to be a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, N-Methylbenzamide can potentially alter the levels of these cyclic nucleotides, thereby affecting the signaling pathways they are involved in .

Mode of Action

It is believed that the compound binds to the active site of the enzyme, preventing it from breaking down camp and cgmp . This results in an increase in the levels of these cyclic nucleotides, which can then exert their effects on various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by N-Methylbenzamide is the cAMP and cGMP signaling pathways. These pathways play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By inhibiting PDE10A and increasing the levels of cAMP and cGMP, N-Methylbenzamide can potentially influence these processes.

Pharmacokinetics

It is known that amides, in general, are rapidly and extensively metabolized in both humans and animals, and their metabolism and elimination appear to be complete

Result of Action

The molecular and cellular effects of N-Methylbenzamide’s action would largely depend on the specific cellular processes regulated by the cAMP and cGMP signaling pathways in the target cells. Given its role as a PDE10A inhibitor, N-Methylbenzamide could potentially have anticancer activity , although more research is needed to confirm this.

Action Environment

The action, efficacy, and stability of N-Methylbenzamide can be influenced by various environmental factors. For instance, the presence of other compounds could potentially affect the metabolism of N-Methylbenzamide, altering its biodistribution properties and potentially increasing the risk of side effects . Additionally, factors such as pH and temperature could potentially affect the stability and activity of N-Methylbenzamide.

Safety and Hazards

N-Methylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers There are several relevant papers on N-Methylbenzamide. One paper discusses the mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide . Another paper discusses the synthesis and application of N-Methylbenzamide . There’s also a patent that discusses a process for the preparation of N-Methylbenzamide .

properties

IUPAC Name

N-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
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InChI Key

NCCHARWOCKOHIH-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)C1=CC=CC=C1
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Molecular Formula

C8H9NO
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DSSTOX Substance ID

DTXSID5025570
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Molecular Weight

135.16 g/mol
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Physical Description

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline]
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Boiling Point

556 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00052 [mmHg]
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Product Name

N-Methylbenzamide

CAS RN

613-93-4
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Melting Point

180 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]-butyl]-N-methylbenzamide. Using the procedure of Example 1, replacing 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine with 4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidine, and N-[-2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide with the (S)-enantiomer, the N-methylbenzamide was obtained as a viscous oil; MS: m/z=669(M+1).
Name
(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]-butyl]-N-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[-2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)-[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]butyl]-N-methylbenzamide. Using the procedure of Example 1, replacing 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine by 4-[(2,2,2-trifluoroacetyl)-[3-(2,2,2-trifluoroacetylamino)propyl]amino]piperidine, and N-[2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide by the (S)-enantiomer, the N-methylbenzamide was obtained; MS: m/z=683(M+1).
Name
(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)-[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]butyl]-N-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(2,2,2-trifluoroacetyl)-[3-(2,2,2-trifluoroacetylamino)propyl]amino]piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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O=C(NCC(CCOC1CCCCO1)c1ccc(Cl)c(Cl)c1)c1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methylbenzamide
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N-Methylbenzamide
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Q & A

Q1: What is the molecular formula and weight of N-methylbenzamide?

A1: The molecular formula of N-methylbenzamide is C8H9NO, and its molecular weight is 135.16 g/mol. []

Q2: What spectroscopic data are available for characterizing N-methylbenzamide?

A2: N-Methylbenzamide has been characterized using various spectroscopic techniques, including:

    Q3: What is known about the conformational preferences of N-methylbenzamide?

    A3: N-Methylbenzamide exhibits conformational flexibility due to rotation around the C(sp2)-C(aryl) bond. Computational and experimental studies have shown that it prefers a conformation where the carbonyl group and the aromatic ring are not coplanar, with a CCCO dihedral angle of approximately ±28°. [] This conformation is stabilized by a balance between steric hindrance and electronic effects.

    Q4: How does the presence of substituents on the aromatic ring affect the conformational preferences of N-methylbenzamide?

    A4: Introducing substituents on the aromatic ring can significantly influence the conformational preferences of N-methylbenzamide. For instance, ortho-substituents like methoxy (-OCH3) and fluoro (-F) groups can form intramolecular hydrogen bonds with the amide proton, further stabilizing the non-planar conformation. [, ] The strength of this hydrogen bond and its impact on conformational rigidity depend on the nature of the substituent.

    Q5: How does N-methylbenzamide react under alkaline hydrolysis conditions?

    A5: N-Methylbenzamide undergoes alkaline hydrolysis to produce benzoic acid and methylamine. Computational and experimental studies have shown that the reaction proceeds through a mechanism involving the formation of a tetrahedral intermediate. [] The rate-determining step of this process is the breakdown of the tetrahedral intermediate, which is influenced by factors such as the presence of an ancillary water molecule and the substituents on the aromatic ring.

    Q6: What is the role of N-methylbenzamide in organic synthesis?

    A6: N-Methylbenzamide can serve as a versatile building block in organic synthesis. For example, it can be used as a starting material for the synthesis of various heterocyclic compounds, such as quinazolinones and pyrrolopyridinones. [, ] These heterocyclic systems are important pharmacophores found in numerous biologically active compounds.

    Q7: Can N-methylbenzamide be used as a ligand in coordination chemistry?

    A7: Yes, N-methylbenzamide can act as a ligand in coordination chemistry. Studies have reported the synthesis and characterization of dinuclear organoplatinum(II) complexes containing N-methylbenzamide as a bridging ligand. [] These complexes have potential applications in areas such as catalysis and materials science.

    Q8: How can the solubility and bioavailability of N-methylbenzamide be improved for potential pharmaceutical applications?

    A8: Although N-methylbenzamide itself hasn’t been developed into a pharmaceutical, strategies to enhance the solubility and bioavailability of similar compounds often involve modifying their physicochemical properties. These strategies include:

      Q9: What analytical techniques are employed for the detection and quantification of N-methylbenzamide?

      A9: Several analytical techniques can be employed for the detection and quantification of N-methylbenzamide, including:

        Q10: Does N-methylbenzamide exhibit any known biological activity?

        A11: While N-methylbenzamide itself does not have well-documented biological activities, it serves as a core structure in various pharmacologically active compounds. Derivatives of N-methylbenzamide have been investigated for their potential as anti-Helicobacter pylori agents, neurokinin receptor antagonists, and metabotropic glutamate receptor subtype 1 (mGluR1) imaging agents. [, , ]

        Q11: How does the structure of N-methylbenzamide derivatives relate to their biological activity?

        A12: The structure-activity relationship (SAR) of N-methylbenzamide derivatives plays a crucial role in determining their biological activity. For example, in the development of selective anti-Helicobacter pylori agents, the introduction of arylacetylamino groups at the 3-position of the benzamide moiety significantly enhanced the inhibitory activity against Helicobacter pylori while maintaining selectivity over other bacteria and fungi. []

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